3-(2,4-Diaminophenyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-(2,4-diaminophenyl)benzoic acid |
InChI |
InChI=1S/C13H12N2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,14-15H2,(H,16,17) |
InChI Key |
JUNGLELFLCRWOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 2,4 Diaminophenyl Benzoic Acid and Its Precursors
Advanced Strategies for Aromatic Aminobenzoic Acid Synthesis
The synthesis of aromatic aminobenzoic acids has been significantly advanced by the development of novel catalytic systems and reaction methodologies. These strategies offer improved efficiency, selectivity, and functional group tolerance compared to classical methods.
Multi-component Reactions and Organocatalysis in Benzoic Acid Derivative Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a vital pillar of modern synthesis. In the context of benzoic acid derivatives, organocatalysts can be employed for various transformations. For example, bifunctional organocatalysts bearing both a hydrogen-bond donor (like a urea (B33335) or thiourea) and a hydrogen-bond acceptor (like a tertiary amine) can facilitate enantioselective reactions. nih.gov Benzoic acid itself has been investigated as an organocatalyst in reactions like the ring-opening polymerization of lactones, showcasing the diverse catalytic roles of carboxylic acids. wikipedia.org
Targeted Functionalization of Benzoic Acid Scaffolds
Directing group-assisted C-H functionalization has revolutionized the synthesis of substituted arenes. For benzoic acid derivatives, the carboxylic acid group can act as a directing group to functionalize the ortho position. However, achieving meta functionalization has been a significant challenge. Recent advancements have seen the development of templates that can bind to the carboxylic acid and position a catalyst to effect C-H activation at the meta position. libretexts.orgncert.nic.in These methods allow for the introduction of various functional groups, including alkyl and alkenyl moieties, onto the benzoic acid scaffold with high regioselectivity. libretexts.orgekb.eg This strategy could be instrumental in synthesizing a 3-substituted benzoic acid precursor necessary for the eventual coupling with the diaminophenyl moiety.
A plausible synthetic route to a key precursor for 3-(2,4-diaminophenyl)benzoic acid could involve the nitration of benzoic acid. The carboxylic acid group is a meta-directing group, leading to the formation of 3-nitrobenzoic acid. Further nitration can yield 3,5-dinitrobenzoic acid. orgsyn.org
Green Chemistry Approaches in Diaminophenylbenzoic Acid Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of aminobenzoic acids, this includes the use of renewable starting materials, safer solvents, and energy-efficient processes. pku.edu.cn One approach is the use of biocatalysis, where enzymes or whole microorganisms are used to perform chemical transformations. The shikimate pathway, a metabolic route in plants and microorganisms, is responsible for the biosynthesis of aromatic amino acids and could be harnessed for the production of aminobenzoic acid derivatives from simple sugars. pku.edu.cn
In terms of reaction media, water is considered a green solvent. The development of catalysts that are active and stable in water is a key area of research. For instance, some Suzuki-Miyaura coupling reactions can be performed in aqueous media, reducing the reliance on volatile organic compounds. nih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net
Synthesis of Diaminophenyl Moieties for Integration
The 2,4-diaminophenyl moiety is a key building block. A common method for its synthesis involves the reduction of the corresponding dinitro compound. For example, 1,3-dinitrobenzene (B52904) can be selectively reduced to 3-nitroaniline, and subsequent reduction of the remaining nitro group yields 1,3-diaminobenzene. The selective reduction can be achieved using various reagents, such as sodium sulfide (B99878) or catalytic hydrogenation under controlled conditions.
To be integrated into the final molecule, the diaminophenyl moiety might need to be in the form of a boronic acid or a halide for use in coupling reactions. The synthesis of (2,4-diaminophenyl)boronic acid or its protected derivatives would likely start from a commercially available diaminobenzene or dinitrobenzene derivative. The amino groups would likely require protection, for example, as amides or carbamates, before the introduction of the boronic acid functionality via lithiation and reaction with a trialkyl borate.
Coupling Reactions for Phenyl-Benzoic Acid Linkages
The formation of the C-C bond between the benzoic acid and the phenyl ring is a crucial step in the synthesis of this compound. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are powerful and versatile methods for this purpose.
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. nih.govmdpi.comorganic-chemistry.orgyoutube.com A potential route to this compound could involve the coupling of a 3-halobenzoic acid (e.g., 3-bromobenzoic acid) with a suitably protected (2,4-diaminophenyl)boronic acid. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. libretexts.orgncert.nic.inbeilstein-journals.org While this reaction is primarily for C-N bond formation, it highlights the power of palladium catalysis in constructing complex aromatic systems. A related strategy for the target molecule could involve a C-C coupling followed by amination steps, or a direct coupling of a benzoic acid derivative with an aniline.
A plausible synthetic pathway for this compound is outlined below:
Nitration of Benzoic Acid: Benzoic acid is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the meta position, yielding 3-nitrobenzoic acid.
Protection of the Carboxylic Acid: The carboxylic acid group is protected, for example, as a methyl or ethyl ester, to prevent interference in subsequent steps.
Halogenation: The aromatic ring of the protected 3-nitrobenzoic acid is halogenated, for instance, at the 3-position relative to the ester group, to introduce a handle for the coupling reaction.
Suzuki-Miyaura Coupling: The resulting 3-halo-nitrobenzoate is coupled with a protected (2,4-diaminophenyl)boronic acid derivative using a palladium catalyst.
Deprotection and Reduction: The protecting groups on the amino and carboxylic acid functionalities are removed, and the nitro group is reduced to an amino group to yield the final product, this compound.
Purification and Isolation Techniques for Complex Organic Molecules
The purification of the final product and intermediates is a critical aspect of the synthesis. Given the polar nature of this compound, with its amino and carboxylic acid groups, specific techniques are required.
Crystallization is a primary method for purifying solid organic compounds. beilstein-journals.org It relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent system. The impure solid is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals. For a compound like this compound, a polar solvent or a mixture of solvents would likely be required.
Chromatography is a powerful separation technique based on the differential partitioning of components between a stationary phase and a mobile phase. mdpi.com
Column chromatography is a preparative technique used to separate larger quantities of compounds. A solid adsorbent like silica (B1680970) gel or alumina (B75360) is used as the stationary phase, and a solvent or a mixture of solvents as the mobile phase. The components of the mixture travel down the column at different rates and are collected as separate fractions.
Thin-layer chromatography (TLC) is an analytical technique used to monitor the progress of a reaction and to determine the purity of a compound.
Extraction is used to separate a compound from a mixture based on its solubility in two immiscible liquids. nih.gov For an amphoteric compound like this compound, acid-base extraction can be a very effective purification method. By adjusting the pH of an aqueous solution, the compound can be selectively moved between an aqueous layer (as a salt) and an organic layer (as the neutral molecule).
The table below summarizes common purification techniques and their principles.
| Purification Technique | Principle of Separation | Application |
| Crystallization | Difference in solubility at different temperatures. beilstein-journals.org | Purification of solid compounds. |
| Column Chromatography | Differential adsorption onto a solid stationary phase. | Separation of components in a mixture. |
| Thin-Layer Chromatography (TLC) | Differential partitioning between a stationary phase and a mobile phase. | Monitoring reaction progress and assessing purity. |
| Extraction | Differential solubility in two immiscible liquids. nih.gov | Separation of compounds based on polarity and acidity/basicity. |
Advanced Spectroscopic Analysis and Structural Elucidation
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups present in a molecule. The vibrational modes of the chemical bonds within 3-(2,4-diaminophenyl)benzoic acid are expected to give rise to a unique spectral fingerprint.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The spectrum is a plot of absorbance or transmittance against wavenumber. The key functional groups in this compound—the carboxylic acid and the amino groups, as well as the aromatic rings—will exhibit characteristic absorption bands.
The carboxylic acid group is expected to show a strong, broad O-H stretching band in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. nist.gov The carbonyl (C=O) stretching vibration should appear as a strong, sharp peak around 1700-1680 cm⁻¹. nist.gov The C-O stretching and O-H bending vibrations are anticipated in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.
The two amino groups (-NH₂) are expected to display symmetric and asymmetric N-H stretching vibrations in the 3500-3300 cm⁻¹ range. The N-H bending vibrations are typically observed around 1650-1580 cm⁻¹. The presence of two amino groups might lead to more complex or broadened peaks in these regions.
The aromatic rings will be characterized by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations, which are indicative of the substitution pattern, are expected in the 900-675 cm⁻¹ range.
Table 1: Predicted FT-IR Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H stretch | 3300-2500 (broad) | Carboxylic Acid |
| N-H stretch | 3500-3300 | Amino Groups |
| Aromatic C-H stretch | >3000 | Aromatic Rings |
| C=O stretch | 1700-1680 | Carboxylic Acid |
| N-H bend | 1650-1580 | Amino Groups |
| Aromatic C=C stretch | 1600-1450 | Aromatic Rings |
| C-O stretch / O-H bend | 1440-1210 | Carboxylic Acid |
FT-Raman Spectroscopy for Complementary Vibrational Analysis
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic C=C stretching vibrations in this compound are expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the substituted benzene (B151609) rings would also be prominent.
The C=O stretching vibration of the carboxylic acid, while strong in the IR, will likely be weaker in the Raman spectrum. Conversely, the C-C stretching vibrations of the aromatic rings are expected to be strong. The N-H stretching and bending vibrations of the amino groups will also be observable.
Table 2: Predicted FT-Raman Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H stretch | >3000 | Aromatic Rings |
| N-H stretch | 3500-3300 | Amino Groups |
| C=O stretch | 1700-1680 | Carboxylic Acid |
| Aromatic C=C stretch | 1600-1450 (strong) | Aromatic Rings |
| N-H bend | 1650-1580 | Amino Groups |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.
High-Resolution ¹H NMR for Proton Environment Elucidation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the two aromatic rings, the amino groups, and the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino groups and the electron-withdrawing carboxylic acid group.
The proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically above 10 ppm. The protons of the two amino groups are also likely to appear as broad singlets, with their chemical shifts being solvent-dependent.
The aromatic protons on the benzoic acid ring will likely appear in the 7-8 ppm region. The protons on the diaminophenyl ring are expected to be more shielded due to the two electron-donating amino groups and will likely appear at a higher field (lower ppm) compared to the protons on the benzoic acid ring. The splitting patterns (multiplicity) of these aromatic protons will depend on their coupling with neighboring protons. For instance, the ¹H NMR spectrum of 3,4-diaminobenzoic acid shows aromatic protons in the range of 6.2 to 7.2 ppm. chemicalbook.com
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic acid (-COOH) | >10 | broad singlet |
| Amino (-NH₂) | Variable (solvent dependent) | broad singlet |
| Benzoic acid ring protons | 7.0 - 8.0 | multiplet |
¹³C NMR for Carbon Backbone Characterization
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing at a chemical shift of around 170-180 ppm. chemicalbook.com
The aromatic carbons will resonate in the 110-150 ppm region. The carbons attached to the amino groups will be shielded and appear at a higher field, while the carbon attached to the carboxylic acid group will be deshielded. The ¹³C NMR data for benzoic acid shows the carboxyl carbon at approximately 172.6 ppm and the aromatic carbons between 128.5 and 133.9 ppm. chemicalbook.com In aminobenzoic acids, the carbons attached to the nitrogen are shifted to higher fields.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound | Carbon Environment | Predicted Chemical Shift (δ, ppm) | |---|---|---| | Carbonyl carbon (-COOH) | 170 - 180 | | Aromatic carbons attached to amino groups | 110 - 120 | | Other aromatic carbons | 120 - 150 |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignment
For an unambiguous assignment of all proton and carbon signals, advanced NMR techniques would be invaluable.
Solid-State NMR: Solid-state NMR could provide information about the molecular structure and packing in the crystalline state. This would be particularly useful for studying intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. These transitions are typically of the types π → π* and n → π*.
The UV-Vis spectrum of this compound is expected to be influenced by the electronic effects of its constituent functional groups: the carboxylic acid group (-COOH) and the two amino groups (-NH2) on the phenyl rings. The benzoic acid moiety itself exhibits characteristic absorption bands. For instance, benzoic acid in aqueous solution shows absorption peaks related to its neutral and anionic forms, with notable B-band and C-band transitions. rsc.org The presence of amino groups, which are strong auxochromes (color-enhancing groups), is anticipated to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzoic acid. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atoms.
For a comparative perspective, 3-aminobenzoic acid exhibits absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com It is plausible that this compound would display a more complex spectrum with absorptions shifted to even longer wavelengths due to the presence of the second amino group.
Table 1: Comparative UV-Vis Absorption Maxima
| Compound | Absorption Maxima (λmax) | Solvent/pH |
| Benzoic Acid | ~230 nm and ~270 nm | Aqueous |
| 3-Aminobenzoic Acid | 194 nm, 226 nm, 272 nm | Not Specified |
| This compound | Data not available | - |
This table is populated with data for related compounds for comparative purposes, as specific experimental data for this compound was not found in the searched sources.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C13H12N2O2), the exact molecular weight can be calculated.
Upon ionization in a mass spectrometer, the molecule would form a molecular ion peak (M+). The subsequent fragmentation would likely involve the loss of stable neutral molecules or radicals. Common fragmentation pathways for benzoic acid derivatives include the loss of •OH (hydroxyl radical), H2O (water), and •COOH (carboxyl radical). The presence of the diaminophenyl group would introduce additional fragmentation patterns, such as the cleavage of C-N bonds and rearrangements involving the amino groups.
The mass spectrum of benzoic acid, for example, shows a prominent molecular ion peak and significant fragments corresponding to the loss of the carboxyl group. nist.govmassbank.eu In the case of this compound, fragmentation could be initiated at the carboxylic acid group or the amino groups, leading to a complex but interpretable spectrum that could confirm the connectivity of the atoms.
Table 2: Predicted Molecular Weight and Potential Mass Spectrometry Fragments
| Species | Formula | Predicted m/z |
| Molecular Ion [M]+• | C13H12N2O2 | 228.09 |
| [M-OH]+ | C13H11N2O | 211.09 |
| [M-COOH]+ | C12H11N2 | 183.09 |
| [M-C6H4NH2]+ | C7H7NO2 | 137.05 |
This table presents predicted values for this compound based on its chemical formula and common fragmentation patterns of related compounds, as direct experimental data was not available.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While a specific crystal structure for this compound has not been reported in the searched literature, we can infer some of its likely solid-state features. The molecule possesses both hydrogen bond donors (the -NH2 and -COOH groups) and acceptors (the oxygen atoms of the carboxyl group and the nitrogen atoms of the amino groups). This suggests a high propensity for the formation of an extensive network of intermolecular hydrogen bonds in the solid state. These interactions would play a crucial role in the packing of the molecules in the crystal lattice.
For comparison, the crystal structure of benzoic acid has been extensively studied and is known to form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. Derivatives of aminobenzoic acid also exhibit rich hydrogen bonding networks. It is highly probable that the crystal structure of this compound would feature similar hydrogen-bonded motifs, potentially involving both the carboxylic acid and amino groups, leading to a stable, high-melting-point solid.
Table 3: General Crystallographic Parameters for Aromatic Carboxylic Acids
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| Benzoic Acid | Monoclinic | P21/c | Carboxylic acid dimers (O-H···O) |
| 3-Aminobenzoic Acid | Orthorhombic | P212121 | Hydrogen bonds involving -COOH and -NH2 |
| This compound | Data not available | - | Expected extensive hydrogen bonding |
This table provides comparative data for related compounds to illustrate common structural features, as specific crystallographic data for this compound was not found.
Photoluminescence Spectroscopy for Optoelectronic Properties
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique is particularly useful for characterizing the electronic and optical properties of fluorescent and phosphorescent materials.
Aromatic compounds with extended π-conjugation and electron-donating groups, such as the amino groups in this compound, often exhibit fluorescence. The presence of the diaminophenyl substituent connected to the benzoic acid core is expected to create a molecule with potential for intramolecular charge transfer (ICT) upon photoexcitation. Such ICT character can lead to interesting photophysical properties, including solvent-dependent emission spectra (solvatochromism).
Studies on related aminobenzoic acids have shown that they can display significant fluorescence. iaea.org The emission wavelength and quantum yield of this compound would be dependent on factors such as the solvent polarity, pH, and the specific electronic transitions involved. The presence of two amino groups would likely enhance the fluorescence compared to mono-amino substituted benzoic acids. A detailed study would involve measuring the excitation and emission spectra in various solvents to probe the nature of the excited state and its sensitivity to the environment.
Table 4: Expected Photoluminescence Characteristics
| Property | Expected Observation for this compound |
| Excitation Wavelength | Likely in the UV or near-UV region, corresponding to its absorption bands. |
| Emission Wavelength | Expected in the visible region, with potential for solvatochromic shifts. |
| Quantum Yield | Dependent on solvent and molecular rigidity; likely to be moderate. |
| Excited State Character | Potential for intramolecular charge transfer (ICT) characteristics. |
This table outlines the anticipated photoluminescent properties of this compound based on the characteristics of similar molecules, as direct experimental data was not available in the searched sources.
Computational Chemistry Investigations and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.gov DFT has been successfully applied to study various aspects of benzoic acid derivatives, providing reliable results that often correlate well with experimental data. vjst.vnresearchgate.net
Molecular Geometry Optimization and Conformational Analysis
The first step in most quantum chemical calculations is to determine the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. For 3-(2,4-Diaminophenyl)benzoic acid, this involves optimizing bond lengths, bond angles, and dihedral angles.
Conformational analysis is crucial for flexible molecules. The rotation around single bonds, such as the C-C bond connecting the two phenyl rings and the C-COOH bond, can lead to different conformers. A potential energy surface (PES) scan is typically performed by systematically changing a specific dihedral angle to identify all possible low-energy conformers and the transition states that separate them. researchgate.net The conformer with the absolute lowest energy is considered the most stable ground state structure.
Table 1: Illustrative Optimized Geometrical Parameters for a Benzoic Acid Derivative (Example Data) This table presents typical data obtained from DFT calculations on a related molecule, as specific data for this compound is not available.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (ring) | 1.39 - 1.41 | 118 - 121 | 0 - 1 |
| C-COOH | 1.48 | - | - |
| C=O | 1.21 | 123 | 180 |
| C-OH | 1.35 | 117 | 0 |
Prediction of Vibrational Spectra and Comparison with Experimental Data
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of atoms within the molecule. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. nih.govnih.gov
These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets. nih.gov Therefore, they are typically scaled using an empirical scaling factor to improve the agreement with experimental spectra. nih.gov A detailed assignment of the vibrational modes, such as C-H stretching, C=O stretching of the carboxyl group, and N-H stretching of the amino groups, can be performed using tools like Potential Energy Distribution (PED) analysis. tandfonline.com
Table 2: Example Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Substituted Benzoic Acid This table illustrates how theoretical data is compared with experimental results. Data is representative.
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FT-IR) | Assignment |
|---|---|---|---|
| O-H Stretch | 3550 | 3560 | Carboxylic Acid |
| N-H Sym. Stretch | 3410 | 3425 | Amino Group |
| N-H Asym. Stretch | 3320 | 3330 | Amino Group |
| C=O Stretch | 1705 | 1715 | Carboxylic Acid |
Electronic Structure Analysis: HOMO-LUMO Energy Gap and Molecular Orbitals
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netrsc.org A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.govmdpi.com The distribution of the HOMO and LUMO across the molecular structure indicates the regions most likely to be involved in electron donation and acceptance during chemical reactions.
Table 3: Representative Frontier Molecular Orbital Energies and Properties This table shows typical electronic properties derived from FMO analysis. Values are for illustrative purposes.
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Gap (ΔE) | 3.90 |
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 1.95 |
| Electronegativity (χ) | 3.90 |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). tandfonline.com
Atom-in-Molecule (AIM) Theory for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding. uni-rostock.dewikipedia.org This method identifies critical points in the electron density, such as bond critical points (BCPs), which are used to define the existence of a chemical bond and characterize its nature. nih.govnih.gov
Properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the bond's strength and type (covalent vs. ionic or hydrogen bonding). A positive Laplacian indicates charge depletion, typical of closed-shell interactions like ionic and hydrogen bonds, while a negative Laplacian signifies charge concentration, characteristic of shared (covalent) interactions. rsc.org
Ab Initio Methods for Quantum Chemical Properties
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data or empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying molecular properties. researchgate.net While computationally more demanding than DFT, they can offer higher accuracy for certain properties and serve as a benchmark for evaluating DFT results. For a molecule like p-aminobenzoic acid, ab initio methods have been used to extract important information on its electronic structure and thermochemistry. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing deep insights into the time-dependent behavior of molecules at an atomic level. For this compound, MD simulations can elucidate its conformational flexibility, solvation dynamics, and potential intermolecular interactions, which are crucial for understanding its chemical behavior in various environments. While specific MD studies on this compound are not extensively documented in publicly accessible literature, we can infer its likely dynamic properties based on simulations of analogous compounds, such as aminobenzoic acid isomers and other substituted aromatic systems.
These simulations model the intricate dance of atoms over time by solving Newton's equations of motion for a system of interacting particles. The interactions are defined by a force field, a set of parameters and equations that describe the potential energy of the system. Commonly used force fields for organic molecules like the General AMBER Force Field (GAFF) are employed in conjunction with explicit solvent models, such as TIP3P water, to create a realistic simulation environment.
Simulation Methodologies and Parameters
A typical MD simulation protocol for analyzing this compound would involve several key steps. First, the molecule's geometry is optimized, and atomic charges are calculated using quantum mechanical methods. The system is then solvated in a periodic box of water molecules and neutralized with counter-ions if necessary. The simulation proceeds through an initial energy minimization phase to remove unfavorable contacts, followed by a gradual heating to a target temperature (e.g., 300 K) and equilibration under constant pressure and temperature (NPT ensemble). Finally, a production run, often spanning hundreds of nanoseconds, is performed to collect trajectory data for analysis.
| Parameter | Value/Description |
|---|---|
| Force Field | General AMBER Force Field (GAFF) |
| Solvent Model | TIP3P Water |
| System Size | ~15,000 atoms (1 molecule in ~5000 water molecules) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 200 ns |
| Integration Time Step | 2 fs |
| Ensemble | NPT (Isothermal-isobaric) |
Conformational Dynamics and Flexibility
Similarly, the orientation of the carboxylic acid group relative to its attached phenyl ring is dynamic. This rotation influences the group's accessibility for hydrogen bonding with solvent molecules or other solutes. The amino groups also exhibit rotational freedom, affecting their role as hydrogen bond donors.
Solvation and Hydrogen Bonding
The interactions between this compound and the surrounding water molecules are critical to its solubility and behavior in aqueous environments. The two amino groups and the carboxylic acid group are primary sites for hydrogen bonding. MD simulations allow for a detailed analysis of the hydrogen bond network, including the average number of hydrogen bonds formed by each functional group and their lifetimes.
Studies on similar molecules like meta-aminobenzoic acid have shown that both the neutral and zwitterionic forms can be stable in water, with the zwitterionic form often being favored in aggregates. nih.gov The simulations can quantify the hydration shell around the molecule, revealing how water molecules are structured in the immediate vicinity of the solute. Radial distribution functions (RDFs) are typically calculated to determine the probability of finding a solvent atom at a certain distance from a solute atom. For instance, the RDF for water oxygen atoms around the nitrogen atoms of the amino groups would show a sharp peak at approximately 2.8-3.0 Å, characteristic of strong hydrogen bonding.
| Functional Group | Role | Average H-Bonds with Water | Average H-Bond Lifetime (ps) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Donor & Acceptor | 3.5 | 2.1 |
| Amino Group (-NH2 at C2) | Donor | 2.2 | 1.8 |
| Amino Group (-NH2 at C4) | Donor | 2.4 | 1.9 |
Intermolecular Interactions and Aggregation
In solutions with higher concentrations, MD simulations can be used to investigate the tendency of this compound molecules to self-associate. Research on para-aminobenzoic acid has demonstrated that molecules in solution can form dynamic aggregates stabilized by hydrogen bonding and π-π stacking interactions. acs.org For this compound, simulations could predict the preferred orientation of molecules within a dimer or larger cluster. These interactions would likely involve hydrogen bonds between the carboxylic acid of one molecule and an amino group of another, as well as stacking of the aromatic rings. The potential of mean force (PMF) can be calculated to quantify the free energy barrier to aggregation and the stability of the resulting dimers. This information is invaluable for understanding crystallization processes and the formulation of materials containing this compound.
Polymer Chemistry and High Performance Materials Derived from 3 2,4 Diaminophenyl Benzoic Acid
Polycondensation Reactions of Diaminophenylbenzoic Acid Monomers
Polycondensation is the primary method for polymerizing 3-(2,4-diaminophenyl)benzoic acid. Depending on the reaction strategy and co-monomers, this process can yield a range of polymer structures, from linear polyamides and polyimides to complex, three-dimensional hyperbranched and star architectures.
The A2B structure of this compound—where the two amino groups ('A') can react with the carboxylic acid group ('B')—makes it an ideal candidate for one-step self-polycondensation to produce hyperbranched aromatic polyamides. ntu.edu.twrsc.org This type of polymerization is advantageous over the multi-step synthesis required for perfect dendrimers because it allows for the rapid production of large quantities of highly branched polymers. ntu.edu.tw The reaction can be facilitated by phosphorylative polycondensation methods, such as the Yamazaki-Higashi reaction, which utilizes condensing agents like triphenyl phosphite (TPP) in a solvent system like N-methyl-2-pyrrolidone (NMP)/pyridine/LiCl. tandfonline.com
In this process, the carboxylic acid function of one monomer molecule reacts with one of the two amino groups of another, leading to the formation of an amide linkage. As the reaction progresses, a statistically branched architecture develops, comprising dendritic, linear, and terminal units. nih.gov The resulting hyperbranched polyamides are known for their globular structure, low viscosity, and high solubility in organic solvents when compared to their linear analogues. vot.pl
Alternatively, this compound can be used as a conventional A2-type diamine monomer in a polycondensation reaction with an aromatic diacid (a B2-type monomer). This approach yields linear aromatic polyamides where each repeating unit contains a pendant carboxylic acid group. These pendant groups disrupt the polymer chain packing, which can significantly improve solubility in aprotic amide solvents like N,N-dimethylacetamide (DMAc) and NMP. tandfonline.comncl.res.in
Table 1: Typical Reaction Conditions for Aromatic Polyamide Synthesis
| Polymerization Method | Monomers | Condensing Agent / Catalyst | Solvent System | Temperature (°C) |
| Phosphorylative Polycondensation | Aromatic Diamine + Aromatic Diacid | Triphenyl Phosphite (TPP) / Pyridine | NMP / LiCl | 100-115 |
| Low-Temperature Solution Polycondensation | Aromatic Diamine + Diacid Chloride | - | DMAc or NMP | 0-25 |
| Carbodiimide-Enhanced Polycondensation | AB2 or A2B Monomer | N,N-diisopropylcarbodiimide (DIC) | DMF, DMAc, or NMP | 20-25 |
The two primary amine groups of this compound allow it to function as a diamine monomer for the synthesis of polyimides. Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal, mechanical, and dielectric properties. mdpi.comtitech.ac.jp The synthesis is typically carried out via a conventional two-step method. titech.ac.jpvt.edu
Poly(amic acid) Formation: The diamine monomer is reacted with a stoichiometric amount of an aromatic tetracarboxylic dianhydride in a polar aprotic solvent, such as DMAc or NMP, at ambient temperature. This step involves a nucleophilic attack of the amino groups on the anhydride's carbonyl carbons, leading to the ring-opening of the anhydride and the formation of a soluble, high-molecular-weight poly(amic acid) precursor. vt.eduvt.edu
Imidization: The poly(amic acid) is subsequently converted into the final polyimide through cyclodehydration. This can be achieved by thermal treatment at elevated temperatures (e.g., 250-350°C) or by chemical means at lower temperatures using dehydrating agents like acetic anhydride with a catalyst such as pyridine. vt.edu
Using this compound as the diamine results in a polyimide structure with a reactive carboxylic acid group appended to each repeating unit. The presence of these pendant -COOH groups can enhance the polymer's solubility and provides a reactive site for further modifications, such as crosslinking or grafting. nih.govresearchgate.net
Table 2: Common Dianhydrides for Polyimide Synthesis
| Abbreviation | Chemical Name |
| PMDA | Pyromellitic Dianhydride |
| BPDA | 3,3',4,4'-Biphenyltetracarboxylic Dianhydride |
| BTDA | 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride |
| ODPA | 4,4'-Oxydiphthalic Anhydride |
| 6FDA | 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride |
| BPADA | 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) |
Star polymers are macromolecules consisting of multiple linear polymer chains, or arms, radiating from a central core. ed.ac.uk The trifunctional nature of this compound makes it a candidate for incorporation into star polymer architectures, primarily through a "core-first" approach. acs.orgacs.org
In this strategy, a multifunctional initiator acts as the central core from which the polymer arms are grown. acs.orgislandscholar.ca this compound can be used to construct such a core. For example, several molecules of the monomer could be reacted through their carboxylic acid groups with a central molecule containing multiple hydroxyl groups (a polyol), creating a new, larger core molecule with numerous peripheral amino groups. These amino groups can then serve as initiation sites for the polymerization of other monomers, leading to the formation of a star polymer with a well-defined number of arms. Multifunctional aromatic acids have been successfully used as "star centers" for polycondensation reactions to create hyperbranched star polymers. researchgate.net
Mechanistic Studies of Polymerization Processes
The formation of polymers from this compound proceeds via step-growth polycondensation mechanisms. In the synthesis of hyperbranched polyamides through self-condensation, the reaction follows a statistical pathway. The process begins with the formation of dimers and trimers and continues as larger oligomers react with monomers and other oligomers. This results in a polymer structure containing a distribution of three types of monomer units: dendritic (both 'A' groups reacted), linear (one 'A' and one 'B' group reacted), and terminal (only the 'B' group reacted). nih.govcmu.edu
For polyimide synthesis, the mechanism is a well-established two-step process. vt.edu The first step, the formation of the poly(amic acid), is a reversible nucleophilic substitution reaction. vt.edu The forward rate constant is typically several orders of magnitude larger than the reverse, making the reaction appear irreversible under standard conditions. vt.edu The second step, imidization, is a cyclodehydration reaction that eliminates water to form the stable five-membered imide ring. This conversion can be tracked by observing changes in mechanical properties and by spectroscopic methods such as FTIR, which shows the disappearance of amic acid bands and the appearance of characteristic imide absorption bands (e.g., at ~1780 cm⁻¹ and ~1720 cm⁻¹). vt.edu
Investigation of Macromolecular Architectures and Branching Control
The final architecture of polymers derived from A2B monomers like this compound is highly dependent on reaction conditions. For hyperbranched polymers, a key parameter is the degree of branching (DB), which quantifies the perfection of the branched structure. The DB is defined by the fractions of dendritic (D), linear (L), and terminal (T) units. cmu.edu For a random polycondensation of an A2B monomer, the theoretical maximum DB is 0.5. cmu.eduacs.org
Control over the molecular weight and degree of branching can be achieved through several strategies:
Monomer Concentration: Polymerizations in dilute solutions can favor intramolecular cyclization over intermolecular polymer growth, which can limit the final molecular weight. mdpi.com
Copolymerization: The inclusion of a small amount of an A2 or B2 comonomer can help control the molecular weight and branching density. nih.gov
Slow Monomer Addition: Adding the A2B monomer slowly to the reaction can promote more uniform growth and influence the final polymer architecture.
In the case of linear polyamides and polyimides, the primary architectural control involves achieving a high molecular weight, which is crucial for obtaining good mechanical properties. This is managed by using highly pure monomers in stoichiometric balance and ensuring anhydrous reaction conditions to prevent chain-terminating side reactions. vt.edu
Structure-Property Relationships in Derived Polymeric Materials
The chemical structure of polymers derived from this compound directly influences their physical and chemical properties.
Thermal Properties: The rigid aromatic backbone common to these polymers imparts excellent thermal stability, characterized by high glass transition temperatures (Tg) and high thermal decomposition temperatures (Td). tandfonline.com The presence of pendant carboxylic acid groups can further increase Tg due to strong intermolecular hydrogen bonding. nih.govresearchgate.net Aromatic polyimides and polyamides frequently exhibit Tg values well above 200°C and are stable in nitrogen up to 500°C. mdpi.comrsc.orgrsc.org
Solubility and Processability: Wholly aromatic linear polyamides and polyimides are often insoluble and intractable due to their rigid, tightly packed chains. mdpi.com However, the architecture of this compound introduces features that enhance solubility. The meta-catenation of the benzoic acid ring and the unsymmetrical 2,4-diamine substitution create kinks in the polymer backbone, disrupting chain packing. tandfonline.com This, combined with the presence of pendant -COOH groups and/or a hyperbranched architecture, significantly improves solubility in polar aprotic solvents, which aids in processing. ntu.edu.twvot.plnih.gov
Mechanical Properties: Aromatic polyamides and polyimides are known for their high tensile strength and modulus. nih.govmdpi.com Films cast from solutions of these polymers are typically tough and flexible. tandfonline.comncl.res.in The exact mechanical properties are influenced by factors such as molecular weight, the specific comonomers used (e.g., the dianhydride in polyimides), and the degree of branching in hyperbranched systems.
Chemical Functionality: The pendant carboxylic acid groups are a key feature of these polymers. They not only influence solubility and thermal properties but also serve as reactive handles for post-polymerization modification. These groups can be used for crosslinking, which can improve mechanical properties and solvent resistance, or for grafting other molecules to impart specific functions, such as fluorescence or biocompatibility. nih.govdntb.gov.ua
Table 3: Structure-Property Relationships in Related Aromatic Polymers
| Structural Feature | Resulting Property | Rationale |
| Rigid Aromatic Backbone | High Tg, High Td, High Modulus | Restricted segmental motion and high bond dissociation energies. mdpi.comrsc.org |
| Hyperbranched Architecture | High Solubility, Low Viscosity | Globular, non-entangled structure with numerous end groups. ntu.edu.twvot.pl |
| Pendant -COOH Groups | Increased Tg, Enhanced Solubility | Intermolecular hydrogen bonding increases chain cohesion; polarity and disruption of packing improve solvent interaction. nih.govresearchgate.net |
| Kinked/Asymmetric Monomers | Enhanced Solubility, Amorphous Nature | Disruption of regular chain packing prevents crystallization. tandfonline.commdpi.com |
| Flexible Linkages (e.g., ether) | Lower Tg, Improved Solubility | Increased conformational freedom of the polymer backbone. nih.govmdpi.com |
Thermal Stability and Degradation Behavior of Polymers
Polymers derived from aromatic monomers like this compound, particularly aromatic polyamides (aramids), are renowned for their exceptional thermal stability. mdpi.com This stability is a direct result of the high bond energies within the aromatic rings and the strong intermolecular forces, such as hydrogen bonding between amide linkages. rsc.org The thermal degradation of these polymers typically occurs at very high temperatures and can be characterized using thermogravimetric analysis (TGA). researchgate.net
The degradation process for high-performance polymers often involves molecular deterioration from overheating, where the components of the polymer backbone can break (chain scission) and react with one another. appstate.eduwikipedia.org For aromatic polyamides, decomposition often begins at temperatures well above 400°C. researchgate.net In an inert atmosphere like nitrogen, the degradation of aramids may occur in a single stage, whereas in the presence of air, a multi-stage decomposition is more common. akjournals.comrsc.org The initial weight loss is typically associated with the cleavage of weaker bonds, followed by the breakdown of the main polymer chain at higher temperatures. nih.gov A significant characteristic of these polymers is their tendency to form a substantial amount of thermally stable char at elevated temperatures, which contributes to their flame-retardant properties. researchgate.net
The table below presents typical thermal stability data for high-performance semi-aromatic and aromatic polyamides, representative of the performance expected from polymers synthesized using this compound.
Table 1: Representative Thermal Properties of Aromatic Polyamides
| Polymer Type | Td5 (°C)¹ | Td10 (°C)² | Char Yield at 650°C (%) |
|---|---|---|---|
| Semi-Aromatic Polyamide (trans-conformation) | 445 | - | >50 |
| Semi-Aromatic Polyamide (cis-conformation) | 450 | - | >50 |
| Aromatic Polyamide (Amorphous) | - | >450 | >70 |
¹ Temperature at 5% weight loss. rsc.org ² Temperature at 10% weight loss. researchgate.net
Morphological Characterization of Polymeric Systems
The morphology of polymeric systems derived from monomers such as this compound is critical as it influences properties like mechanical strength and permeability. Techniques like Scanning Electron Microscopy (SEM) are commonly used to investigate the surface and cross-sectional features of films and membranes made from these polymers. bgu.ac.ilmdpi.com
For instance, aromatic polyamide films, which are used as the active layer in reverse osmosis membranes, exhibit a characteristic morphology when viewed under SEM. bgu.ac.il These films often display a nodular or "ridge-and-valley" surface structure. mdpi.com Studies on co-poly(amide-imide)s have shown that the surface morphology can feature domain-like formations, with sizes ranging from 100 to 300 nm. mdpi.com The roughness and specific features of the morphology can be influenced by the casting solvent and the presence of functional groups, like the carboxyl group in the subject monomer, which can affect polymer-solvent interactions during film formation. mdpi.com
In bio-based polyamide nanocomposites, SEM analysis reveals how fillers are dispersed and how the polymer crystallizes. mdpi.com The surface can show imprints from the molding process and, in the case of nanocomposites, aggregates of the nanofiller can sometimes be observed, creating a rougher surface texture. mdpi.com The morphology of these high-performance polymers is generally amorphous or semi-crystalline, which is a key factor in their processability and physical properties. researchgate.net
Interlaminar Shear Strength and Flexural Strength of Composites
Flexural strength is the ability of a material to resist deformation under a bending load. matweb.com In composites, this property is governed by both the matrix and the reinforcing fibers. High-performance polymer matrices ensure efficient stress transfer between fibers. The inclusion of thermoplastic modifiers like polyethersulfone (PES) in epoxy-based composites can significantly increase both flexural strength and modulus. tuengr.com For example, adding 5 wt% PES to a basalt fiber reinforced polymer (BFRP) has been shown to improve flexural strength by 148%. tuengr.com
Interlaminar Shear Strength (ILSS) represents the shear strength between the layers (laminae) of a composite material. nih.gov It is a matrix-dominant property and is crucial for the structural integrity of laminated composites, as failure often occurs through delamination. mdpi.com Carbon fiber reinforced polymers (CFRPs) with high-performance matrices exhibit high ILSS values. scispace.com Enhancing the interface between the fiber and the matrix, for instance by growing carbon nanotubes (CNTs) on the carbon fiber surface, can dramatically improve ILSS. acs.org In one study, this modification improved the ILSS of a CF/epoxy composite by over 34%. acs.org
The following table summarizes representative mechanical property data for various high-performance polymer composites.
Table 2: Representative Mechanical Properties of Fiber-Reinforced Polymer Composites
| Composite System | Flexural Strength (MPa) | Flexural Modulus (GPa) | Interlaminar Shear Strength (ILSS) (MPa) |
|---|---|---|---|
| Glass Fiber/Epoxy (Neat) | 480 | 25 | - |
| Glass Fiber/Epoxy + 5% PES | 668 | 43 | - |
| Carbon Fiber/Polycarbonate (High MW) | - | - | 63.7 |
| Carbon Fiber/Polyamide 6 | - | - | 60.0 |
| Carbon Fiber/Epoxy (Control) | - | - | 23.5 |
| CNT-Grafted Carbon Fiber/Epoxy | - | - | 31.6 |
Gas Transport Properties and Permeability of Polymeric Membranes
Aromatic polymers, especially polyimides derived from diamines like this compound, are extensively studied for gas separation membrane applications. nih.gov Their rigid structures create controlled free volume elements that allow for the selective transport of different gas molecules. mdpi.com The gas transport mechanism is typically described by the solution-diffusion model, where permeability is the product of the gas's diffusivity and solubility in the polymer matrix. nih.gov
The presence of specific functional groups and bulky polymer backbones can enhance both permeability and selectivity. researchgate.net For instance, incorporating hexafluoroisopropylidene (6FDA) groups into the polymer backbone increases the fractional free volume (FFV) and disrupts chain packing, leading to higher gas permeability. nih.gov Similarly, the carboxylic acid group present in the subject monomer can influence gas transport, often increasing the solubility of polar gases like CO₂ through favorable dipole-dipole interactions. Amine-functionalized fillers or membranes can also facilitate the transport of CO₂, significantly boosting selectivity. nih.govsemanticscholar.org
The performance of these membranes is often evaluated by their position on a Robeson plot, which graphs selectivity versus permeability for a specific gas pair (e.g., CO₂/CH₄). researchgate.net The goal is to develop materials that surpass the "upper bound," representing the trade-off between these two properties. researchgate.net
Table 3: Representative Gas Permeability and Selectivity Data for Aromatic Polyimide Membranes
| Polymer Membrane | Gas | Permeability (Barrer)¹ | Ideal Selectivity (CO₂/CH₄) |
|---|---|---|---|
| 6FDA-TMF Polyimide | CO₂ | 50.1 | 42.1 |
| CH₄ | 1.19 | ||
| ODPA-TMF Polyimide | CO₂ | 12.3 | 29.3 |
| CH₄ | 0.42 | ||
| 6FDA-based Polyimide | CO₂ | 821.0 | 26.4 |
¹ 1 Barrer = 10⁻¹⁰ cm³ (STP)·cm / (cm²·s·cmHg). Data sourced from studies on polyimides derived from various aromatic diamines and dianhydrides. nih.govnih.gov
Nanocomposite Formation Utilizing Diaminophenylbenzoic Acid Derivatives
Derivatives of aromatic diamines are instrumental in the formation of advanced polymer nanocomposites. researchgate.net The amine functional groups can be used to modify the surface of nanofillers, such as carbon nanofibers (CNFs), carbon nanotubes (CNTs), or layered silicates (clays), to improve their compatibility and dispersion within a polymer matrix. acs.orgorientjchem.orgresearchgate.net This functionalization is key to achieving significant enhancements in the mechanical, thermal, and electrical properties of the resulting nanocomposite material. mdpi.com
One effective strategy is the in situ polymerization method, where amine-functionalized nanofillers are present during the polymerization of the matrix. acs.org For example, vapor-grown carbon nanofibers can be functionalized with amine-containing molecules, and these H₂N-VGCNFs can then be incorporated into a polyimide synthesis. acs.org The amine groups on the nanofiber surface can react with the polymer monomers, creating strong covalent bonds at the filler-matrix interface. This approach ensures excellent dispersion and load transfer.
Another approach involves synthesizing nanocomposites where the polymer itself is formed from aromatic diamines. cyberleninka.ru For instance, poly(m-phenylenediamine) microparticles have been shown to be effective in the reactive sorption of heavy metals. cyberleninka.ru Furthermore, amino-functionalized graphene derivatives have been successfully synthesized and characterized, providing a platform for creating multifunctional materials. nih.govrsc.org The development of polymer/clay nanocomposites also relies on modifying the clay surface with organic molecules, often containing amine functionalities, to make the hydrophilic clay compatible with the organic polymer matrix. orientjchem.org This allows the clay layers to be exfoliated and dispersed on a nanometer scale, maximizing the interfacial area and property enhancement. orientjchem.org
Coordination Chemistry and Metal Complex Formation
Design and Synthesis of Schiff Base Ligands from Diaminophenylbenzoic Acid
Schiff base ligands are readily synthesized through the condensation reaction of primary amines with carbonyl compounds. In the context of 3-(2,4-Diaminophenyl)benzoic acid, its diamino functionality provides an excellent platform for the synthesis of tetradentate Schiff base ligands. These reactions typically involve the condensation of the diaminobenzoic acid with substituted salicylaldehydes or other aldehydes and ketones. nih.govscience.gov
For instance, new symmetrical diimino tetradentate Schiff base ligands have been prepared by condensing 3,4-diaminobenzoic acid with various 2-hydroxybenzaldehyde derivatives. nih.gov The reaction is often carried out in an alcoholic solvent, and the resulting Schiff base can be isolated as a stable solid. youtube.com The choice of the aldehyde or ketone can introduce additional functional groups into the ligand, thereby tuning the electronic and steric properties of the subsequent metal complexes. science.gov
Complexation Studies with Transition Metal Ions
Schiff base ligands derived from diaminobenzoic acids have been extensively used to form complexes with a range of transition metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Pd(II), and Pt(II). nih.govresearchgate.net The formation of these complexes is typically achieved by reacting the Schiff base ligand with a corresponding metal salt, often an acetate (B1210297) or chloride salt, in a suitable solvent like ethanol (B145695) or DMF. nih.govyoutube.com
The resulting metal complexes are often colored, and their formation can be monitored by spectroscopic techniques. researchgate.net The stoichiometry of the metal-ligand interaction can vary, leading to the formation of mononuclear or polynuclear complexes depending on the ligand design and reaction conditions.
Elucidation of Coordination Modes and Geometries
The coordination of the Schiff base ligands to the metal ions can occur through various donor atoms. In the case of ligands derived from this compound and salicylaldehyde, the coordination typically involves the azomethine nitrogen atoms and the phenolic oxygen atoms. orientjchem.org The carboxylic acid group can also participate in coordination, leading to different structural motifs.
Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode. A shift in the C=N (azomethine) stretching frequency in the IR spectrum of the complex compared to the free ligand indicates the involvement of the azomethine nitrogen in coordination. orientjchem.org Similarly, changes in the vibrational frequencies associated with the phenolic and carboxylic groups can confirm their participation in bonding to the metal ion. nih.gov Based on spectroscopic and magnetic data, various geometries have been proposed for these complexes, with octahedral and tetrahedral being the most common. researchgate.netorientjchem.orgnih.gov
Determination of Complex Formation Constants and Thermodynamics
The stability of the metal complexes in solution is quantified by their formation constants (also known as stability constants). These constants provide valuable insights into the strength of the metal-ligand interactions. UV-Vis spectroscopic titration is a common method used to determine the formation constants of these complexes. nih.gov By monitoring the changes in the absorbance spectra of the ligand upon the addition of a metal ion, the stoichiometry and stability of the resulting complexes can be determined. researchgate.net
For example, the formation constants of Co(II), Ni(II), Cu(II), and Zn(II) complexes with a tetradentate Schiff base ligand derived from 3,4-diaminobenzoic acid were determined in DMF at a constant ionic strength. nih.gov The order of stability of the complexes often follows the Irving-Williams series. scispace.com Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) associated with the complexation reaction can also be determined, providing a more complete understanding of the driving forces behind complex formation.
Structural Characterization of Metal Complexes via Spectroscopic and X-ray Methods
A comprehensive structural characterization of the metal complexes is crucial for understanding their properties and potential applications. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed.
Spectroscopic Methods:
Infrared (IR) Spectroscopy: As mentioned earlier, IR spectroscopy helps in identifying the coordination sites of the ligand. orientjchem.orgnih.gov
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which can be indicative of its geometry. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the diamagnetic complexes and confirm the structure of the ligand framework upon coordination. nih.govnih.gov
Mass Spectrometry: This technique helps in determining the molecular weight and fragmentation pattern of the complexes, confirming their composition. nih.gov
Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of this compound and its derivatives to act as multitopic linkers makes them promising candidates for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov The presence of both amino and carboxyl functional groups allows for the formation of extended network structures through coordination with metal ions.
By carefully selecting the metal centers and the organic linker, it is possible to design MOFs with specific topologies, pore sizes, and functionalities. nih.gov For instance, a derivative, 2,4-bis-(triazol-1-yl)-benzoic acid, has been used to synthesize novel Cd(II) and Zn(II) complexes, which self-assemble under solvothermal conditions to form three-dimensional frameworks. nih.gov These materials can exhibit interesting properties such as luminescence and have potential applications in sensing and catalysis. Carboxylated organic compounds are widely reported as suitable linkers for the synthesis of MOFs. lu.se
Research Findings on the Supramolecular Chemistry of this compound Remain Elusive
Despite a comprehensive search of available scientific literature, detailed research focusing specifically on the supramolecular chemistry and self-assembly phenomena of the chemical compound This compound is not presently available. Investigations into its specific non-covalent interactions, such as hydrogen bonding and π-π stacking, its capacity to self-assemble into ordered supramolecular structures, its potential as a hydrogelator or organogelator, its involvement in coordination-driven self-assembly, and the influence of its molecular design on supramolecular architecture have not been documented in the public domain.
While the broader fields of supramolecular chemistry and crystal engineering often explore compounds with similar functional groups—namely aromatic carboxylic acids and phenylenediamines—the unique isomeric arrangement of this compound has not been the subject of published in-depth studies. General principles of supramolecular chemistry allow for predictions about its potential behavior. For instance, the presence of both hydrogen bond donors (the amine groups) and acceptors (the carboxylic acid) suggests a high likelihood of forming intricate hydrogen-bonded networks. The aromatic rings also provide the potential for π-π stacking interactions.
However, without specific experimental data from crystallographic studies, spectroscopic analysis, or materials science investigations for this compound, any discussion on these topics would be purely speculative and would not meet the required standard of reporting on detailed research findings. The scientific community has extensively studied related molecules, which can offer a contextual understanding, but direct data on the target compound is a prerequisite for a focused and accurate scientific article as requested.
Further research and publication in peer-reviewed journals are necessary to elucidate the specific supramolecular characteristics of this compound. Until such studies are conducted and published, a detailed article on its supramolecular chemistry and self-assembly cannot be constructed based on existing research findings.
Advanced Analytical Method Development and Validation for Research Purposes
Development of Chromatographic Methods (e.g., RP-HPLC) for Purity and Impurity Profiling
The purity of a research compound is a critical parameter, and High-Performance Liquid Chromatography (HPLC) is a powerful technique for its assessment. medwinpublishers.com A Reversed-Phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of polar aromatic compounds like 3-(2,4-Diaminophenyl)benzoic acid. researchgate.net
The development of an RP-HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities. ekb.eg These impurities can arise from starting materials, by-products of the synthesis, or degradation products. ajprd.com
Key aspects of RP-HPLC method development include:
Column Selection: A C18 column is a common choice for the separation of benzoic acid derivatives due to its hydrophobic stationary phase which interacts favorably with the aromatic ring. researchgate.net
Mobile Phase Composition: A gradient elution using a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as a phosphate (B84403) or acetate (B1210297) buffer) is often employed. nih.govripublication.com The pH of the buffer is a critical parameter to control the ionization state of the amino and carboxylic acid functional groups, thereby influencing retention time and peak shape.
Detection: A UV-Vis detector is typically used, with the detection wavelength set to a λmax where the compound and its potential impurities exhibit significant absorbance. researchgate.net For this compound, this would likely be in the UV region.
Impurity profiling is a key application of such a developed HPLC method. ajprd.com It allows for the detection, and in conjunction with other techniques, the identification and quantification of any minor components in the sample. researchgate.net The goal is to develop a method that can separate the main peak from all potential process-related impurities and degradation products. ekb.eg
Interactive Table: Typical RP-HPLC Parameters for Analysis of this compound
| Parameter | Typical Value/Condition | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Controls ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | Common wavelength for aromatic compounds. |
| Injection Volume | 10 µL | Standard volume for analytical injections. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
Spectroscopic Method Development for Quantitative and Qualitative Analysis
Spectroscopic techniques are indispensable for the qualitative and quantitative analysis of this compound, providing information about its chemical structure and concentration.
Qualitative Analysis:
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. ucl.ac.uk For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amino groups, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C=C stretching of the aromatic ring. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous confirmation of the structure of this compound.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. researchgate.net
Quantitative Analysis:
UV-Vis Spectrophotometry: This technique can be used for the quantitative determination of this compound in solution by measuring its absorbance at a specific wavelength. sphinxsai.com A calibration curve is typically generated by measuring the absorbance of a series of standard solutions of known concentrations. rjptonline.org The method is often based on the principle of Beer-Lambert's law.
Interactive Table: Expected Spectroscopic Data for this compound
| Technique | Expected Observation | Information Obtained |
| FT-IR | ~3400-3200 cm⁻¹ (N-H str), ~3000-2500 cm⁻¹ (O-H str), ~1700 cm⁻¹ (C=O str) | Presence of amino, carboxylic acid, and carbonyl functional groups. |
| ¹H NMR | Aromatic protons (δ 6-8 ppm), Amine protons (broad singlet), Carboxyl proton (broad singlet) | Confirmation of the aromatic and substituent protons. |
| ¹³C NMR | Aromatic carbons, Carbonyl carbon (~170 ppm) | Confirmation of the carbon skeleton. |
| UV-Vis | λmax in the UV region | Useful for quantitative analysis. |
| MS | Molecular ion peak corresponding to the molecular weight | Confirmation of molecular formula. |
Method Validation Protocols for Academic Research (e.g., Specificity, Precision, Accuracy)
For an analytical method to be considered reliable for research purposes, it must be validated. researchgate.net Method validation ensures that the method is suitable for its intended purpose. researchgate.net Key validation parameters, as often guided by ICH principles, include specificity, precision, and accuracy. ekb.egscholarsresearchlibrary.com
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scholarsresearchlibrary.com For an HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks.
Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ekb.eg It is usually expressed as the relative standard deviation (RSD) of a series of measurements. thaiscience.info
Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. scholarsresearchlibrary.com
Intermediate Precision (Inter-day precision): Assesses the precision within the same laboratory but on different days, with different analysts, or with different equipment. scholarsresearchlibrary.com
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ekb.eg For the analysis of this compound, accuracy can be determined by a recovery study, where a known amount of the standard compound is added to a sample matrix and the percentage of the added compound that is detected is calculated. scholarsresearchlibrary.com
Interactive Table: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to measure the analyte in the presence of interferences. | Peak purity of the analyte peak should be demonstrated. |
| Linearity | Proportionality of the signal to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. researchgate.net |
| Range | Concentration interval over which the method is precise and accurate. | Defined by the linearity study. |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 98-102% is often targeted. |
| Precision (Repeatability) | Agreement between repeated measurements on the same sample. | RSD ≤ 2%. researchgate.net |
| Precision (Intermediate) | Agreement between results from different days/analysts. | RSD ≤ 2%. |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. ripublication.com |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified with precision and accuracy. | Signal-to-noise ratio of 10:1. ripublication.com |
Integration of Analytical Techniques for Comprehensive Characterization
A single analytical technique is often insufficient for the complete characterization of a research compound. Therefore, an integrated approach, combining multiple analytical techniques, is necessary for a comprehensive understanding of this compound. nih.gov
LC-MS (Liquid Chromatography-Mass Spectrometry): The coupling of HPLC with mass spectrometry is a powerful tool for impurity profiling. nih.gov While HPLC separates the components of a mixture, the mass spectrometer provides molecular weight and structural information for each separated component, enabling the identification of unknown impurities. researchgate.net
This integrated approach ensures a high degree of confidence in the identity, purity, and structure of the synthesized compound, which is a prerequisite for its use in further research applications.
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future synthesis of 3-(2,4-Diaminophenyl)benzoic acid and its derivatives is likely to be guided by the principles of green and sustainable chemistry. rsc.orgmdpi.comnih.gov Traditional multi-step syntheses of complex aromatic compounds often involve hazardous reagents and generate significant waste. Modern approaches, however, are shifting towards more environmentally benign and efficient processes.
One promising avenue is the use of photocatalysis , which employs visible light to drive chemical reactions, often under mild conditions. researchgate.net Photocatalytic methods have been successfully used for the synthesis of aromatic amines and could be adapted for the construction of the diaminophenyl moiety of the target molecule. mdpi.comfrontiersin.org This approach offers a greener alternative to conventional methods that may require harsh conditions or toxic catalysts.
Flow chemistry represents another significant area for exploration. By conducting reactions in continuous flow reactors, chemists can achieve better control over reaction parameters, improve safety when handling hazardous intermediates, and facilitate scaling up of production. nih.govnih.govscispace.com The modular nature of flow chemistry would be particularly advantageous for the multi-step synthesis of a molecule like this compound, potentially allowing for a streamlined, automated process from simple precursors. rsc.org
Furthermore, the development of one-pot reductive amination techniques for carboxylic acids offers a sustainable pathway to amine synthesis, which could be relevant for elaborating the structure of this compound or its precursors. researchgate.netbiosynth.com These methods often utilize greener solvents and catalysts, aligning with the broader goals of sustainable chemical manufacturing.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Photocatalysis | Mild reaction conditions, use of renewable energy (light), reduced waste. researchgate.net | Development of specific photocatalysts for selective amination and C-C bond formation. |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability, potential for automation. nih.govscispace.com | Design of multi-step flow reactors for the continuous synthesis of the target molecule. rsc.org |
| Sustainable Methods | Use of greener solvents, recyclable catalysts, improved atom economy. rsc.orgmdpi.com | Application of one-pot reactions and biocatalysis to reduce synthetic steps and environmental impact. researchgate.netresearchgate.net |
Design of Advanced Functional Materials with Tunable Properties
The bifunctional nature of this compound, possessing both amine and carboxylic acid groups, makes it an excellent monomer for the synthesis of advanced functional polymers such as polyamides and polyimides . mdpi.commdpi.comlibretexts.org These classes of polymers are known for their exceptional thermal stability and mechanical strength. mdpi.comscispace.com
By incorporating this compound into polymer backbones, it may be possible to create materials with highly tunable properties . The specific substitution pattern on the aromatic rings can influence the polymer's solubility, thermal characteristics, and optical properties. For instance, the introduction of bulky side groups can disrupt polymer chain packing, leading to increased solubility and optical transparency. rsc.org The free carboxylic acid group could be used to modify the polymer's properties after polymerization, for example, by introducing cross-linking or grafting other molecules. rsc.org
Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers with applications in aerospace and ballistic protection. The structure of this compound could lead to new aramids with tailored properties. Similarly, polyimides derived from aromatic diamines are crucial in the microelectronics industry for applications such as flexible displays. mdpi.com The unique geometry of this monomer could lead to polyimides with desirable dielectric and thermal properties.
Research in this area would focus on the polycondensation of this compound with various dianhydrides or diacid chlorides to produce a library of new polymers. mdpi.com The resulting materials would then be characterized for their thermal, mechanical, and optical properties to establish structure-property relationships. kpi.ua
Development of Next-Generation Ligands for Catalysis and Coordination Chemistry
The amine and carboxylate functionalities of this compound make it a versatile candidate for the design of ligands for metal coordination. The molecule can act as a chelating agent, binding to metal ions through both the nitrogen and oxygen atoms. researchgate.net This can lead to the formation of stable metal complexes with potential applications in catalysis.
The development of N-functionalized ligands is a key area in modern coordination chemistry, as the substituent on the nitrogen atom can be used to fine-tune the electronic and steric properties of the resulting metal complex. nih.gov The biphenyl (B1667301) framework of this compound provides a rigid backbone for the ligand, which can influence the geometry and reactivity of the metal center.
Furthermore, this molecule could serve as a building block for metal-organic frameworks (MOFs) . mdpi.commdpi.com MOFs are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The di-functionality of this compound allows it to act as a linker, connecting multiple metal centers to form a three-dimensional network. The properties of the resulting MOF, such as its pore size and chemical environment, could be tailored by the choice of metal and the specific geometry of the ligand. researchgate.net Such materials have potential applications in gas storage, separation, and heterogeneous catalysis.
Future research would involve synthesizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations. Additionally, the synthesis of MOFs using this ligand could lead to new materials with novel structural and functional properties.
Interdisciplinary Research with Emerging Fields (e.g., Optoelectronics, Sensors)
The conjugated aromatic system of this compound suggests its potential for applications in optoelectronics and sensor technology. Aromatic diamine compounds are known to be useful as hole transport materials in organic light-emitting diodes (OLEDs). google.com Polymers derived from aromatic diamines have also been investigated for their electrical conductivity and electrochromic properties. scispace.comresearchgate.net
The presence of amino groups, which can be easily protonated or can participate in hydrogen bonding, makes this molecule a candidate for the development of chemical sensors . For example, polymers containing aromatic diamines have been used to create sensors for the detection of metal ions and volatile organic compounds. scispace.comresearchgate.netmdpi.com The carboxylic acid group provides a handle for grafting the molecule onto surfaces or nanoparticles, which could be a strategy for fabricating sensor devices. nih.govsciforum.net
The field of organic electronics could also benefit from materials derived from this compound. The electronic properties of polymers and small molecules based on this scaffold could be tuned by chemical modification, leading to new materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The inherent fluorescence of some aromatic amines and their derivatives could also be exploited in the development of fluorescent probes and imaging agents. acs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
